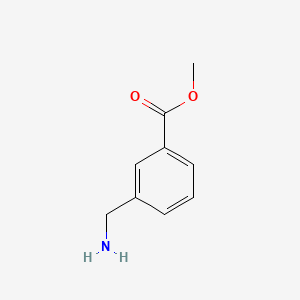

Methyl 3-(aminomethyl)benzoate

Overview

Description

“Methyl 3-(aminomethyl)benzoate” is a chemical compound with the molecular formula C9H11NO2 . It is also known as “methyl 3-aminomethyl benzoate hydrochloride” and has a molecular weight of 201.65 . It is a solid substance at room temperature .

Synthesis Analysis

“Methyl benzoate” is formed by the condensation of methanol and benzoic acid, in the presence of a strong acid . The synthesis of similar compounds has been reported through esterification reactions .

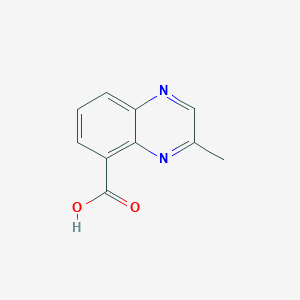

Molecular Structure Analysis

The molecular structure of “Methyl 3-(aminomethyl)benzoate” can be represented by the InChI code: 1S/C9H11NO2.ClH/c1-12-9(11)8-4-2-3-7(5-8)6-10;/h2-5H,6,10H2,1H3;1H .

Chemical Reactions Analysis

“Methyl benzoate” reacts at both the ring and the ester, depending on the substrate. Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid to give methyl 3-nitrobenzoate .

Physical And Chemical Properties Analysis

“Methyl 3-(aminomethyl)benzoate” is a white to brown solid with a boiling point of 179-181°C .

Scientific Research Applications

Enhancing NMDAR-Mediated Neurotransmission

- Application: Sodium benzoate, a derivative of benzoic acid, has been explored for its potential in enhancing NMDAR-mediated neurotransmission. This approach is considered novel for the treatment of schizophrenia.

- Research Findings: A study found that sodium benzoate produced significant improvement in various symptom domains and neurocognition in patients with chronic schizophrenia, suggesting promise for d-amino acid oxidase inhibition in drug development for schizophrenia (Lane et al., 2013).

Synthesis of Radioactive Compounds

- Application: Methyl benzoate derivatives are used in the synthesis of radioactive compounds for research purposes.

- Research Findings: A specific study described the synthesis of methyl 4-(2,5-dihydroxybenzylamino)benzoate, a compound with potential applications in radiochemistry and pharmaceuticals (Taylor et al., 1996).

Plant Scent Compound Biosynthesis

- Application: In plants like snapdragons, methyl benzoate is a primary scent compound, essential for pollinator attraction.

- Research Findings: Studies have characterized the enzymes and genetic regulation involved in the biosynthesis and emission of methyl benzoate, providing insights into plant-pollinator interactions and floral scent evolution (Dudareva et al., 2000).

Development of Polyamides

- Application: Methyl benzoate derivatives are used in the synthesis of hyperbranched aromatic polyamides, materials with potential applications in high-performance polymers.

- Research Findings: Research demonstrated the successful synthesis of hyperbranched aromatic polyamides using methyl 3,5-bis(4-aminophenoxy)benzoate, which could lead to the development of new materials with unique properties (Yang et al., 1999).

Chemical Synthesis and Modifications

- Application: Methyl benzoate and its derivatives play a role in chemical syntheses, such as α-alkylation of β-aminobutanoates.

- Research Findings: Studies on the chemical modifications and reactions of methyl benzoate derivatives have contributed to the development of methods for synthesizing various organic compounds (Seebach & Estermann, 1987).

Alzheimer's Disease Treatment

- Application: Sodium benzoate, related to benzoic acid, has been studied as a potential treatment for early-phase Alzheimer's Disease.

- Research Findings: A trial demonstrated that sodium benzoate improved cognitive and overall functions in patients with early-phase Alzheimer's Disease, showing its promise as a novel treatment approach (Lin et al., 2014).

Safety And Hazards

“Methyl 3-(aminomethyl)benzoate” is classified under the GHS07 hazard class. It has hazard statements H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

properties

IUPAC Name |

methyl 3-(aminomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBKDJSKHXGOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383448 | |

| Record name | Methyl 3-(aminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(aminomethyl)benzoate | |

CAS RN |

93071-65-9 | |

| Record name | Methyl 3-(aminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

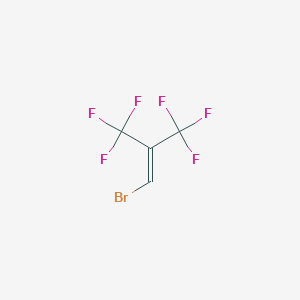

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

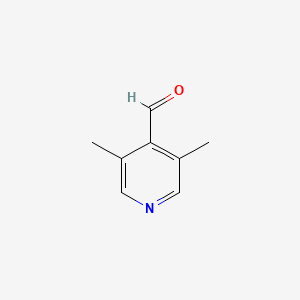

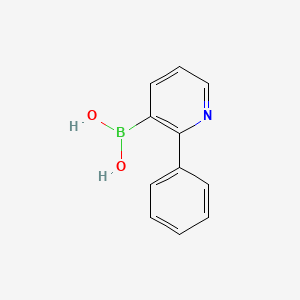

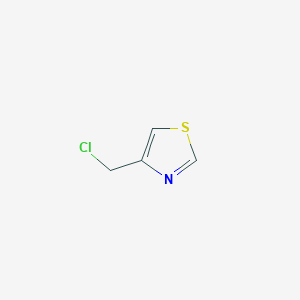

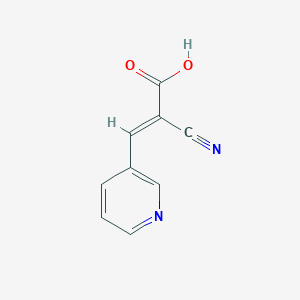

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.